![molecular formula C18H14F3N3O3S B2443875 2-((5-benzyl-1,3,4-oxadiazol-2-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide CAS No. 948541-55-7](/img/structure/B2443875.png)
2-((5-benzyl-1,3,4-oxadiazol-2-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide
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Overview
Description
The compound “2-((5-benzyl-1,3,4-oxadiazol-2-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide” is a derivative of phenyl[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetates/acetamides . It is synthesized as an alkaline phosphatase inhibitor .
Synthesis Analysis
The synthesis of this compound involves a series of reactions. Phenyl acetic acid is converted into 5-benzyl-1,3,4-oxadiazole-2-thione. This intermediate oxadiazole is then reacted with chloroacetyl derivatives of phenols and anilines derivatives to afford the title oxadiazole derivatives .Molecular Structure Analysis
The molecular structure of this compound is derived from its parent compounds, which include phenyl acetic acid, 5-benzyl-1,3,4-oxadiazole-2-thione, and chloroacetyl derivatives of phenols and anilines .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the conversion of phenyl acetic acid into 5-benzyl-1,3,4-oxadiazole-2-thione, followed by a reaction with chloroacetyl derivatives of phenols and anilines .Scientific Research Applications
Antibacterial Activity
1,3,4-Oxadiazole derivatives, including the compound , exhibit antibacterial properties. Researchers have investigated their effectiveness against various bacterial strains, making them potential candidates for novel antibiotics .
Antifungal Properties
The same class of compounds has also demonstrated antifungal activity. Scientists have explored their efficacy against fungal pathogens, which could lead to the development of new antifungal drugs .
Analgesic and Anti-Inflammatory Effects
Compounds containing the 1,3,4-oxadiazole core have shown promise as analgesics (pain relievers) and anti-inflammatory agents. These properties make them relevant for pain management and inflammation-related conditions .
Antiviral Potential
Researchers have investigated the antiviral activity of 1,3,4-oxadiazole derivatives. These compounds may inhibit viral replication or entry, making them valuable in the fight against viral infections .
Anticancer Properties
The compound’s structure suggests potential anticancer activity. It may interfere with cancer cell growth, making it an interesting target for further study in oncology .
Cardiovascular Applications
Some 1,3,4-oxadiazole derivatives exhibit antihypertensive properties, which could be beneficial for managing cardiovascular conditions. These compounds may help regulate blood pressure .
Mechanism of Action
Target of Action
The primary target of this compound is the human alkaline phosphatase (ALP) enzyme . ALP is a hydrolase enzyme responsible for removing phosphate groups from many types of molecules, including nucleotides, proteins, and alkaloids. The enzyme plays a significant role in various biological functions, including bone mineralization and the dephosphorylation of proteins, nucleotides, and alkaloids .
Mode of Action
The compound interacts with the ALP enzyme in a non-competitive mode of binding As a result, the compound changes the enzyme’s conformation, reducing its activity .
Biochemical Pathways
The compound’s interaction with the ALP enzyme affects the phosphorylation state of various molecules within the cell. By inhibiting the activity of ALP, the compound can potentially influence numerous biochemical pathways, particularly those involving the regulation of phosphate groups .
Result of Action
The compound exhibits good to excellent inhibitory activity against the ALP enzyme . In particular, one derivative of the compound displayed potent activity with an IC50 value of 0.420 ± 0.012 µM, which is significantly lower than the IC50 value of the standard (KH2PO4), which was 2.80 µM . This indicates that the compound is effective in inhibiting the activity of the ALP enzyme.
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. It’s worth noting that the compound was found to bind with the grooves of DNA, revealing significant strength of the compound-DNA complex . This suggests that the compound may interact with the cellular environment and potentially influence gene expression.
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F3N3O3S/c19-18(20,21)27-14-8-6-13(7-9-14)22-15(25)11-28-17-24-23-16(26-17)10-12-4-2-1-3-5-12/h1-9H,10-11H2,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOYJCQLIVZQIPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NN=C(O2)SCC(=O)NC3=CC=C(C=C3)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F3N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((5-benzyl-1,3,4-oxadiazol-2-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide |
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